Benzoyl-L-citrulline methyl ester
Overview
Description
Benzoyl-L-citrulline methyl ester is a biochemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is commonly used in proteomics research and has applications in various scientific fields . The compound is characterized by its white powder form and has a melting point range of 149-158°C .
Mechanism of Action
Target of Action
Benzoyl-L-citrulline methyl ester is a biochemical compound used in proteomics research . .
Biochemical Pathways
It’s worth noting that citrulline, a related compound, plays a crucial role in the urea cycle, where it is produced from arginine as a by-product of the reaction catalyzed by the enzyme no synthase .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at -20° c .
Biochemical Analysis
Biochemical Properties
Benzoyl-L-citrulline methyl ester is involved in biochemical reactions related to the urea cycle . It interacts with enzymes such as papain, which is used to conjugate peptide nucleic acids to delivery peptides . The nature of these interactions involves the hydrolysis of the compound .
Cellular Effects
Its parent compound, L-citrulline, has been shown to have effects on various types of cells and cellular processes . It influences cell function by preserving mitochondrial integrity and attenuating heat-induced skeletal muscle injury .
Molecular Mechanism
It is known that it undergoes hydrolysis in the presence of the enzyme papain . This process could potentially influence its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at temperatures between 2-8°C .
Metabolic Pathways
This compound is a derivative of L-citrulline, which is involved in the urea cycle This suggests that it may also be involved in similar metabolic pathways
Transport and Distribution
It is known that L-citrulline, the parent compound, is efficiently transported across the intestinal luminal membrane .
Subcellular Localization
It is known that its parent compound, L-citrulline, is found in high concentrations in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-citrulline methyl ester can be synthesized through the esterification of Benzoyl-L-citrulline. The reaction typically involves the use of methanol as the esterifying agent and an acid catalyst to facilitate the reaction . The reaction conditions include maintaining a temperature range of 0-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-citrulline methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce Benzoyl-L-citrulline and methanol.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include Benzoyl-L-citrulline, methanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzoyl-L-citrulline methyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzoyl-L-citrulline methyl ester can be compared with other similar compounds, such as:
Benzoyl-L-arginine methyl ester: Similar in structure but with an arginine residue instead of citrulline.
N-acetyl-L-tyrosine ethyl ester: Another esterified amino acid derivative used in biochemical research.
N-benzoyl-L-alanine methyl ester: Similar in structure but with an alanine residue.
Properties
IUPAC Name |
methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRYYLMUJSMGC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931792 | |
Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14325-36-1 | |
Record name | N5-(Aminocarbonyl)-N2-benzoyl-L-ornithine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14325-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzoyl-L-citrulline methyl ester help us understand enzyme activity?
A1: this compound serves as a valuable tool for investigating the catalytic mechanisms of enzymes like papain and subtilisin. By studying the enzyme-catalyzed hydrolysis of this ester, researchers can gain insights into the enzyme's active site, binding affinities, and reaction kinetics.
Q2: The research mentions "productive binding sites" in subtilisin. What does this mean in relation to this compound?
A: [] Subtilisin 72, a bacterial protease, was found to possess two distinct binding sites (termed "productive" due to their role in substrate binding and catalysis) influencing its interaction with different substrates. Interestingly, this compound binds preferentially to one specific site (site A) on subtilisin 72. [] This suggests that the structure of the substrate influences its binding site preference.
Q3: How does the pH of the environment affect the breakdown of this compound by papain?
A: [] Research has shown that the rate of this compound hydrolysis by papain is highly dependent on pH. Specifically, two acidic groups within the papain enzyme, with pKa values around 3.78 and 3.95, play crucial roles in the catalytic process. [] This pH dependency highlights the importance of specific protonation states within the enzyme for optimal catalytic activity.
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